molecular formula C17H21BrN2O2 B15186644 Urea, 1-(2-bromoethyl)-3-(4-propoxy-1-naphthylmethyl)- CAS No. 102434-34-4

Urea, 1-(2-bromoethyl)-3-(4-propoxy-1-naphthylmethyl)-

Cat. No.: B15186644
CAS No.: 102434-34-4
M. Wt: 365.3 g/mol
InChI Key: RSSNMWKQCGCQAF-UHFFFAOYSA-N
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Description

The compound Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- (CAS: 102434-28-6) is a brominated urea derivative featuring a naphthalene core substituted with a methoxy group and a bromoethyl chain. Its molecular formula is C₁₅H₁₇BrN₂O₂, with a molecular weight of 337.21 g/mol . The structure includes a urea backbone bridging a 2-bromoethyl group and a 4-methoxy-1-naphthylmethyl moiety, which confers unique electronic and steric properties.

Properties

CAS No.

102434-34-4

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

IUPAC Name

1-(2-bromoethyl)-3-[(4-propoxynaphthalen-1-yl)methyl]urea

InChI

InChI=1S/C17H21BrN2O2/c1-2-11-22-16-8-7-13(12-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8H,2,9-12H2,1H3,(H2,19,20,21)

InChI Key

RSSNMWKQCGCQAF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)urea and related brominated or urea-containing analogs:

Compound Structure Key Features Synthetic Pathway Applications/Notes
1-(2-Bromoethyl)-3-(4-methoxy-1-naphthylmethyl)urea Urea backbone with bromoethyl and 4-methoxy-naphthylmethyl groups Bromine enhances reactivity for nucleophilic substitution; methoxy improves solubility . Likely synthesized via alkylation of urea precursors with bromoethyl intermediates . Potential kinase inhibitor scaffold; limited biological data available.
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one (2c) Coumarin core with bromoethyl and benzyloxyimino substituents Bromoethyl group enables cross-coupling; coumarin offers fluorescence properties. Synthesized via condensation of hydroxylamine derivatives with brominated precursors . Anticoagulant or antimicrobial activity explored; fluorescence useful for imaging.
But-2-enoic acid (2-bromoethyl)-amide (155) Acrylamide backbone with bromoethyl side chain Bromine facilitates polymerization or conjugation; unsaturated bond adds rigidity. Prepared via amidation of bromoethylamine with butenoic acid derivatives . Used in polymer chemistry; no reported biological activity.
1-(3-(4-Methoxyphenyl)propyl)aniline (C.20) Arylurea precursor with methoxyphenyl and propylamine groups Lacks bromine but shares methoxyphenyl motif; amine group aids in further functionalization. Synthesized via Wittig reaction and hydrogenation of nitro intermediates . Intermediate for anticancer agents; highlights urea's versatility in drug design.

Structural and Functional Insights

  • Reactivity: The bromoethyl group in the target compound enables facile nucleophilic substitutions (e.g., with amines or thiols), a feature shared with Compound 2c but absent in non-brominated analogs like C.20 .
  • Solubility: The 4-methoxy group on the naphthylmethyl moiety enhances hydrophilicity compared to non-polar analogs (e.g., 155), which may improve bioavailability .
  • Biological Relevance : Unlike Compound 2c (coumarin-based) or 155 (polymer-focused), the target urea’s naphthalene core aligns with kinase inhibitor scaffolds, as seen in C.20 derivatives .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of urea derivatives like 1-(2-bromoethyl)-3-(4-propoxy-1-naphthylmethyl)urea?

Synthesis optimization requires careful control of:

  • Temperature : Elevated temperatures may accelerate reactions but risk side products (e.g., decomposition of the bromoethyl group).
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution reactions involving the bromoethyl moiety .
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity products, as impurities can skew biological assay results .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., propoxy-naphthyl vs. bromoethyl groups) and assess regioselectivity.
  • Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns (e.g., bromine’s characteristic doublet) .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is typical for pharmacological studies) .

Q. Q3. What reaction conditions are suitable for functionalizing the urea moiety in this compound?

The urea group can undergo:

  • Hydrolysis : Acidic/basic conditions cleave the urea into amines, but pH must be carefully controlled to avoid degrading the naphthylmethyl group .
  • Alkylation/arylation : Use of alkyl halides or aryl boronic acids under palladium catalysis to modify substituents .

Advanced Research Questions

Q. Q4. How can multi-step synthesis protocols be designed to minimize side reactions in complex urea derivatives?

Strategies include:

  • Stepwise protection/deprotection : For example, protecting the naphthylmethyl group during bromoethyl functionalization to prevent unintended cross-reactions .
  • Computational modeling : Tools like density functional theory (DFT) predict reactive intermediates and guide solvent/catalyst selection .
  • In-line monitoring : Techniques like FT-IR spectroscopy track reaction progress in real time, reducing over-reaction risks .

Q. Q5. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodologies involve:

  • Mechanistic validation : Use isotopic labeling (e.g., deuterated solvents) to confirm reaction pathways inferred from DFT calculations .
  • High-throughput screening : Test multiple reaction conditions (e.g., varying catalysts, solvents) to identify outliers and refine computational models .
  • Collaborative feedback loops : Integrate experimental data into machine learning algorithms to improve predictive accuracy .

Q. Q6. What advanced techniques are recommended for studying the compound’s biological interactions (e.g., enzyme inhibition)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins (e.g., kinases) with high sensitivity .
  • X-ray crystallography : Resolves 3D binding modes of the urea moiety within enzyme active sites .
  • Metabolomic profiling : Identifies off-target effects by tracking cellular metabolite changes post-treatment .

Q. Q7. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?

  • LogP analysis : Compare bromoethyl vs. chloroethyl groups to assess lipophilicity changes using shake-flask or chromatographic methods .
  • Thermal stability : Differential Scanning Calorimetry (DSC) evaluates decomposition thresholds influenced by the propoxy-naphthyl group .
  • Solubility studies : Use Hansen solubility parameters to optimize formulations for in vivo assays .

Methodological Considerations

Q. Q8. What statistical approaches are effective for optimizing reaction yields in urea derivative synthesis?

  • Factorial design : Identifies critical variables (e.g., temperature, catalyst loading) and their interactions via ANOVA .
  • Response Surface Methodology (RSM) : Models non-linear relationships between parameters (e.g., solvent polarity vs. yield) .

Q. Q9. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .

Q. Q10. What computational tools are recommended for predicting reaction pathways or designing analogs?

  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore potential intermediates and transition states .
  • Molecular docking : Software like AutoDock Vina predicts binding affinities to prioritize analogs for synthesis .

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